Product packaging for Cyclohexane, [(trifluoromethyl)thio]-(Cat. No.:CAS No. 6476-52-4)

Cyclohexane, [(trifluoromethyl)thio]-

Cat. No.: B14741330
CAS No.: 6476-52-4
M. Wt: 184.22 g/mol
InChI Key: AEFHBFIZLVTILS-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Molecular Design

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a vital sub-discipline of organic chemistry. mdpi.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom, yet it imparts profoundly different electronic effects. wikipedia.org

The carbon-fluorine bond is one of the strongest in organic chemistry, which often enhances the metabolic stability of a molecule by blocking sites susceptible to oxidative degradation by enzymes. wikipedia.org This increased stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can lead to longer-lasting effects. wikipedia.org Furthermore, the incorporation of fluorine can influence a molecule's conformation, pKa, and lipophilicity, thereby affecting its binding affinity to biological targets and its ability to cross cell membranes. mdpi.comnih.gov The strategic placement of fluorine atoms is now a routine and powerful strategy in the design of new drugs and advanced materials. cas.cntandfonline.com

Importance of the Trifluoromethylthio (SCF₃) Moiety in Chemical Research

Among the various fluorine-containing functional groups, the trifluoromethylthio (SCF₃) moiety has garnered substantial attention for its unique and potent effects on molecular properties. researchgate.net The SCF₃ group is characterized by its high lipophilicity and strong electron-withdrawing nature. researchgate.netiris-biotech.de

Its lipophilicity is one of the highest among common functional groups, a property that can significantly enhance a molecule's ability to permeate biological membranes, such as the cell membrane and the blood-brain barrier. enamine.netenamine.net This can lead to improved bioavailability of drug candidates. enamine.net Additionally, the powerful electron-withdrawing effect of the SCF₃ group can modulate the electronic properties of a molecule, influencing its reactivity and metabolic stability. researchgate.net Molecules containing this group are often more resistant to in vivo oxidation. researchgate.net These combined characteristics make the SCF₃ group a "privileged" functional group in the design of new pharmaceuticals and agrochemicals. researchgate.net

Below is an interactive data table comparing the physicochemical properties of the SCF₃ group with other related functional groups.

PropertyFunctional GroupValueReference
Hansch-Leo Lipophilicity Parameter (π) -SCF₃1.44 iris-biotech.de
-CF₃0.88 iris-biotech.de
-Cl0.71
-CH₃0.56
Hammett Constant (σp) -SCF₃0.50 iris-biotech.de
-CF₃0.54
-Cl0.23
-CH₃-0.17

This table illustrates the superior lipophilicity (π value) of the SCF₃ group and its strong electron-withdrawing character (σp value).

Overview of Cyclohexane (B81311) Frameworks in Synthetic Chemistry

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, found in numerous natural products and synthetic compounds. pharmablock.com As a saturated carbocycle, it provides a three-dimensional, non-polar scaffold that can be strategically functionalized. In drug discovery, the cyclohexyl group is often used as a bioisostere for a phenyl or a t-butyl group. pharmablock.com

Compared to a flat aromatic ring, the three-dimensional nature of the cyclohexane chair conformation can offer more contact points with a target protein, potentially leading to enhanced binding affinity and selectivity. pharmablock.com Replacing a flexible alkyl chain with a more rigid cyclohexane framework reduces the entropic penalty upon binding, which can also contribute to stronger interactions. pharmablock.com Furthermore, cyclohexane derivatives serve as crucial intermediates in the synthesis of a wide range of chemicals, from pharmaceuticals to polymers like nylon. nus.edu.sgtaylorandfrancis.comnih.gov The well-understood conformational behavior of the cyclohexane ring allows for precise control over the spatial arrangement of substituents, a critical factor in designing molecules with specific biological activities. nih.gov

Rationale for Focused Research on Cyclohexane, [(Trifluoromethyl)thio]- Systems

The focused investigation of Cyclohexane, [(trifluoromethyl)thio]- is predicated on the synergistic combination of its constituent parts. The rationale for its study lies in the potential to create molecules with a unique and advantageous set of properties derived from both the cyclohexane scaffold and the SCF₃ group.

By attaching the highly lipophilic and electron-withdrawing SCF₃ group to a conformationally well-defined and robust cyclohexane ring, chemists can explore new regions of chemical space. This combination is expected to yield compounds with:

Enhanced Membrane Permeability: The significant lipophilicity of the SCF₃ group is anticipated to improve the transport of the cyclohexane-based molecule across biological barriers. enamine.net

Increased Metabolic Stability: The strong C-F bonds of the trifluoromethyl group and the stability of the cyclohexane ring can protect the molecule from metabolic degradation, potentially leading to a longer duration of action in a biological system. wikipedia.orgresearchgate.net

Three-Dimensional Diversity: The cyclohexane framework provides a non-planar scaffold, allowing for the precise spatial positioning of the SCF₃ group. This three-dimensionality is crucial for optimizing interactions with the complex surfaces of biological targets like enzymes and receptors. pharmablock.com

Novel Building Blocks: The title compound serves as a valuable building block for the synthesis of more complex molecules. researchgate.net The cyclohexane ring can be further functionalized, allowing the SCF₃ moiety to be incorporated into a diverse range of potential drug candidates and agrochemicals.

Research into this system allows for a systematic study of how the potent electronic and steric effects of the SCF₃ group influence the chemical and biological behavior of a saturated carbocyclic system. This knowledge is critical for the rational design of next-generation bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11F3S B14741330 Cyclohexane, [(trifluoromethyl)thio]- CAS No. 6476-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6476-52-4

Molecular Formula

C7H11F3S

Molecular Weight

184.22 g/mol

IUPAC Name

trifluoromethylsulfanylcyclohexane

InChI

InChI=1S/C7H11F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

AEFHBFIZLVTILS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for Cyclohexane, Trifluoromethyl Thio and Its Analogues

Direct Trifluoromethylthiolation Strategies

Direct trifluoromethylthiolation involves the introduction of the SCF₃ group onto a substrate in a single step. Various strategies have been developed, including reactions with cyclohexane (B81311) derivatives and cyclohexanethiols, employing electrophilic reagents, photocatalysis, and transition-metal catalysis.

Introduction of the Trifluoromethylthio Group onto Cyclohexane Derivatives

The direct functionalization of C-H bonds in cyclohexane with a trifluoromethylthio group represents an efficient synthetic approach. While specific examples for the direct C-H trifluoromethylthiolation of unsubstituted cyclohexane are not extensively detailed in the reviewed literature, general methods for C(sp³)–H trifluoromethylthiolation can be applied. For instance, methodologies developed for the late-stage functionalization of complex molecules often utilize radical-based approaches or photoredox catalysis, which could be adapted for cyclohexane derivatives. These reactions typically involve the generation of a trifluoromethylthio radical (•SCF₃) that can abstract a hydrogen atom from the cyclohexane ring, followed by radical recombination.

Electrophilic Trifluoromethylthiolation of Cyclohexanethiols

A more common and well-established method for the synthesis of Cyclohexane, [(trifluoromethyl)thio]- involves the reaction of cyclohexanethiol (B74751) with an electrophilic trifluoromethylthiolating reagent. This approach leverages the nucleophilicity of the thiol group. One such reaction involves the use of trifluoromethanesulfenamide in the presence of an acid promoter like methanesulfonic acid (MSA), which efficiently converts cyclohexanethiol to its corresponding trifluoromethyl disulfide. rsc.org

ReactantReagentPromoterProductYieldReference
CyclohexanethiolTrifluoromethanesulfenamideMSACyclohexyl trifluoromethyl disulfideReasonable rsc.org

This method is part of a broader strategy for the trifluoromethylthiolation of various aliphatic, aromatic, and benzyl (B1604629) thiols, demonstrating excellent reaction generality and providing practical access to trifluoromethyl disulfides. rsc.org

Photocatalytic S-Trifluoromethylation Approaches

Visible-light-mediated photocatalysis has emerged as a powerful and environmentally friendly tool for S-trifluoromethylation. These methods offer mild reaction conditions and high functional group tolerance. mst.edu A metal-free photoredox catalysis approach utilizes an inexpensive organic catalyst, diacetyl, in conjunction with a stable and environmentally benign trifluoromethylating reagent like the Langlois reagent (CF₃SO₂Na). mst.edumst.edu This system has been successfully applied to a broad range of substrates, including aliphatic thiols, which would encompass cyclohexanethiol. mst.edu

Another visible-light-promoted method involves the formation of an electron donor-acceptor (EDA) complex between an arylthiolate anion and trifluoromethyl phenyl sulfone. cas.cn This complex undergoes an intramolecular single electron transfer (SET) reaction upon irradiation to achieve S-trifluoromethylation without the need for a photoredox catalyst. cas.cn While demonstrated for thiophenols, the underlying principle could potentially be extended to aliphatic thiols.

MethodCatalystReagentLight SourceKey FeatureReference
Metal-Free PhotoredoxDiacetylLanglois reagent (CF₃SO₂Na)Blue LEDEconomical and sustainable mst.edumst.edu
Catalyst-Free EDA ComplexNoneTrifluoromethyl phenyl sulfoneVisible LightAvoids external photocatalyst cas.cn

Iridium-Catalyzed Enantioselective C–H Trifluoromethylthiolation of Propargylic Systems (Analogous Methodologies)

While not directly applied to cyclohexane, iridium-catalyzed enantioselective C–H trifluoromethylthiolation of propargylic systems provides valuable insights into advanced C(sp³)–H functionalization techniques. nih.govnih.gov This methodology allows for the direct and highly enantioselective introduction of the SCF₃ group at the propargylic position of alkynes. nih.govnih.govacs.org The reaction demonstrates a broad substrate scope and high functional group tolerance, making it applicable to the late-stage modification of complex molecules like drug derivatives and natural products. nih.govorganic-chemistry.org This approach highlights the potential for developing catalytic systems for the direct and stereocontrolled trifluoromethylthiolation of C-H bonds in saturated rings like cyclohexane.

The proposed catalytic cycle involves the coordination of an iridium complex to the alkyne, followed by deprotonation of the propargylic C-H bond to form an allenyliridium intermediate. acs.org Subsequent reaction with an electrophilic SCF₃ source yields the desired product.

Preparation via Hypervalent Iodine Reagents (General Fluoroalkylation)

Hypervalent iodine(III) reagents have been developed as versatile and effective electrophilic sources for the trifluoromethylthio group. nih.govresearchgate.netnih.gov These reagents can react with a wide array of nucleophiles, including β-ketoesters, aldehydes, amides, boronic acids, and alkynes, under mild conditions to afford the corresponding trifluoromethylthiolated products in good to excellent yields. researchgate.net

A notable example is a hypervalent trifluoromethylthio-iodine(III) reagent (TFTI) that, in combination with a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), facilitates the direct trifluoromethylthiolation of terminal alkynes. nih.govrsc.org The structure and reactivity of these reagents have been subjects of detailed study, with initial structural assignments sometimes being revised based on thorough analytical evidence. nih.govmit.edu The utility of these reagents in fluoroalkylation is broad, and their application to sulfur nucleophiles like cyclohexanethiol is a feasible synthetic route.

Reagent TypeKey FeaturesApplicable NucleophilesReference
Benziodoxole-basedEnhanced stabilityThiols, β-ketoesters, boronic acids nih.govresearchgate.net
TFTIActivated by fluorinated alcoholsTerminal alkynes nih.govrsc.org

Transition-Metal-Free Processes for SCF₃-Containing Derivatives

The development of transition-metal-free synthetic methods is a significant goal in sustainable chemistry. For the synthesis of SCF₃-containing compounds, several metal-free approaches have been reported.

One strategy involves the use of a triptycenyl sulfide (B99878) catalyst with triflic acid (TfOH) to enhance the electrophilicity of the SCF₃ group from a saccharin-based reagent, enabling the direct trifluoromethylthiolation of unactivated aromatic compounds at room temperature. acs.orgnih.gov

Another approach utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na) as an inexpensive and stable trifluoromethylthiolating reagent for the direct functionalization of indoles, pyrroles, and enamines under mild, transition-metal-free conditions. rsc.org

Furthermore, metal-free, site-selective organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds has been achieved. nih.gov This method demonstrates precise regioselectivity and is applicable to a wide variety of alkyl arenes and heteroarenes, showcasing the potential for selective C-H functionalization without transition metals. nih.gov The principles of these metal-free methods could be adapted for the synthesis of cyclohexane derivatives bearing the SCF₃ group.

Indirect Synthesis and Precursor Modifications

Generation of Cyclohexanethiol Precursors for Subsequent Trifluoromethylthiolation

The synthesis of cyclohexanethiol is a foundational step for many indirect trifluoromethylthiolation methods. Cyclohexanethiol serves as a direct precursor that can be reacted with a trifluoromethyl source to form the desired C-S bond. Several methods exist for the preparation of cyclohexanethiol.

One common industrial method involves the hydrogenation of cyclohexanone (B45756) in the presence of hydrogen sulfide over a metal sulfide catalyst. wikipedia.org This process directly converts the ketone functionality into the desired thiol group. Another approach is the addition of hydrogen sulfide to cyclohexene (B86901), which can be facilitated by catalysts such as nickel sulfide. wikipedia.org

A review of the literature on cyclohexanethiol chemistry highlights various other synthetic routes, including its preparation from cyclohexene, cyclohexanol, 1,2-epithiocyclohexane, and cyclohexyl halides. acgpubs.org For instance, cyclohexanethiol can be synthesized from cyclohexene through the Markovnikov addition of hydrogen sulfide. acgpubs.org The reaction of cyclohexene with hydrogen sulfide and a promoter like carbon disulfide over a cobalt-molybdate on alumina (B75360) catalyst can yield cyclohexanethiol in good conversions. acgpubs.org

The trifluoromethylthio group can then be introduced by reacting the precursor, such as a thiol, with a suitable trifluoromethylthiolating agent. x-mol.net Synthetic routes to trifluoromethylthio compounds can be categorized into the direct introduction of the -SCF3 group or the indirect construction by introducing a -CF3 group to a sulfur-containing precursor. x-mol.netresearchgate.net A variety of electrophilic, nucleophilic, and radical reactions have been developed for this purpose, utilizing precursors like thiols, disulfides, and sulfonyl chlorides. x-mol.net Reagents such as N-Trifluoromethylthiosaccharin have been developed as shelf-stable, electrophilic trifluoromethylthiolating agents that react with a wide range of nucleophiles, including thiols. orgsyn.org Another versatile reagent, S-Trifluoromethyl trifluoromethanesulfonothioate (TTST), can generate CF3S+, CF3S-, or radical species, making it suitable for various trifluoromethylthiolation reactions. nih.govnsf.gov

Synthesis of Trifluoromethylated Cyclohexanone Derivatives as Building Blocks

An alternative strategy involves the synthesis of cyclohexanone derivatives that already contain a trifluoromethyl group. These trifluoromethylated cyclohexanones serve as versatile building blocks that can be further modified to introduce the thio- functionality.

One approach to synthesize these building blocks is through a Robinson annulation, which can produce trifluoromethylated cyclohexyl and cyclohexenyl compounds. rsc.org For example, a Mukaiyama-Michael type reaction can be used to synthesize a diketone precursor, which can then be cyclized under basic conditions to form a trifluoromethylated cyclohexanone derivative. rsc.org

Another method involves the enantioselective synthesis of trifluoromethyl-substituted cyclohexanones through an organocatalytic cascade Michael/aldol reaction. nih.gov This reaction, using cinchona alkaloid-based primary amines as catalysts, can produce β-CF3-cyclohexanones in high yields and excellent enantioselectivities. nih.gov The synthesis of 1-trifluoromethyl-1-cyclohexanol can also be achieved from cyclohexanone using (trifluoromethyl)trimethylsilane. orgsyn.org

These trifluoromethylated ketone building blocks can then be converted to the corresponding thiols or other sulfur-containing functionalities for subsequent transformation into the trifluoromethylthio group. The development of synthetic methods for trifluoromethyl ketones from readily available precursors like chloro- and bromotrifluoroacetone further expands the toolbox for creating these building blocks. researchgate.net

Bis-Trifluoromethylation of (Hetero)cycloalkylidenemalononitriles

A recently developed method allows for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidenemalononitriles. chemrxiv.org This process provides access to cyclohexane rings substituted with two trifluoromethyl groups in a specific stereochemical relationship. The resulting malononitrile (B47326) intermediate can be readily converted into carboxylates and their derivatives through oxidative decyanation. chemrxiv.org

This two-step sequence yields 1,3-bis-trifluoromethylated (hetero)cyclohexane carboxylates, which are valuable scaffolds in medicinal chemistry. The reaction is proposed to proceed through a "runaway" reaction with Togni's reagent, where the initial trifluoromethylation increases the acidity of the remaining C-H bond, favoring a second trifluoromethylation. chemrxiv.org The stereochemistry of the final product is all-cis, which was confirmed by X-ray crystallography. chemrxiv.org

While this method focuses on introducing two trifluoromethyl groups, the resulting functionalized cyclohexane core could potentially be further elaborated to introduce a sulfur-containing group, leading to analogues of Cyclohexane, [(trifluoromethyl)thio]-. The direct C-H trifluoromethylation of heterocycles is also an area of active research, with methods being developed that use benchtop stable trifluoromethyl radical sources. nih.govresearchgate.net These methods demonstrate broad functional group tolerance and can be performed at ambient temperature. nih.govresearchgate.net

Direct Hydrogenation of Perfluoromethylated Benzenes to Cyclohexanes

The direct hydrogenation of aromatic rings offers a straightforward route to saturated cyclic systems. In the context of synthesizing trifluoromethylated cyclohexanes, the hydrogenation of trifluoromethyl-substituted benzenes is a viable strategy.

The hydrogenation of benzene (B151609) to cyclohexane is a well-established industrial process. google.com However, the selective hydrogenation of fluoroarenes to produce all-cis-multifluorinated cycloalkanes presents a synthetic challenge. huji.ac.il A rhodium–cyclic (alkyl)(amino)carbene (CAAC)–catalyzed hydrogenation of fluorinated arenes in a nonpolar solvent like hexane (B92381) has been shown to provide direct access to these all-cis configured products. huji.ac.il This method is scalable and allows for the preparation of a variety of multisubstituted and multifluorinated cycloalkanes, including cis-configured fluorinated aliphatic heterocycles. huji.ac.il

This approach is particularly relevant for creating precursors with specific stereochemistry, which can be crucial for the biological activity of the final molecule. While the direct hydrogenation of a trifluoromethylthio-substituted benzene to the corresponding cyclohexane is not explicitly detailed, the successful hydrogenation of other fluorinated arenes suggests its potential feasibility. The hydrogenation of benzene to cyclohexene is thermodynamically challenging but can be achieved with specific catalytic systems. mdpi.com

Synthesis of Cyclohexane-1,3-dione Derivatives for Further Functionalization

Cyclohexane-1,3-diones are versatile and important precursors in organic synthesis, serving as building blocks for a wide range of biologically active molecules, including heterocycles and natural products. google.comnih.govresearchgate.net Their synthesis and subsequent functionalization provide a pathway to complex cyclohexane derivatives.

Several methods exist for the preparation of cyclohexane-1,3-diones. A one-pot synthesis can be achieved through a regio-selective Michael-Claisen condensation of acetone (B3395972) with α,β-unsaturated esters. google.com Another approach involves the reaction of acrylic acid esters with ketones in the presence of a strong base. google.com The synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205) has been demonstrated, providing a key intermediate for incorporating a trifluoromethyl group into the cyclohexane ring. researchgate.net This trifluoromethylated dione (B5365651) can be further modified, for example, by converting it into 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one. researchgate.net

These dione derivatives can then be subjected to a series of reactions to introduce the desired trifluoromethylthio group. The reactive nature of the dione functionality allows for a wide range of chemical transformations, making these compounds valuable intermediates in the synthesis of complex molecules. researchgate.netnih.gov

Stereoselective and Enantioselective Synthetic Routes

Controlling the stereochemistry of substituents on a cyclohexane ring is often critical for the biological activity of a molecule. Therefore, the development of stereoselective and enantioselective synthetic routes to trifluoromethylthio-substituted cyclohexanes is of significant interest.

Enantioselective methods often employ chiral catalysts or auxiliaries to control the formation of stereocenters. For instance, the enantioselective synthesis of trifluoromethyl-substituted cyclohexanones can be achieved through an organocatalytic cascade Michael/aldol reaction, yielding products with high enantiomeric excess. nih.gov The use of chiral phosphoric acids has been shown to promote enantioselective Pictet-Spengler reactions with trifluoromethyl ketones. nih.gov

The development of catalytic enantioselective fluorination, trifluoromethylation, and trifluoromethylthiolation reactions is a rapidly advancing field. acs.org Chiral catalysts, such as those based on copper-bis(oxazoline) complexes, have been used for the enantioselective fluorination of β-ketoesters. acs.org Similarly, palladium catalysts have been employed for the enantioselective fluorination of oxindoles. acs.org

While direct enantioselective trifluoromethylthiolation of a cyclohexane precursor is a challenging transformation, the synthesis of axially chiral biaryls bearing a trifluoromethylthio group has been achieved through a copper-catalyzed enantioselective ring-opening of cyclic diaryliodoniums with CsSCF3. rsc.org This demonstrates the feasibility of developing enantioselective methods for the introduction of the -SCF3 group. A practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide has also been reported, where the key step is a chiral auxiliary-controlled asymmetric trifluoromethylation. nih.gov These advances in asymmetric synthesis provide a foundation for the future development of stereoselective routes to chiral cyclohexane derivatives bearing a trifluoromethylthio group.

Data Tables

Table 1: Synthetic Methods for Cyclohexanethiol Precursors

Starting Material Reagent(s) Product Reference
Cyclohexanone H2S, H2, Metal sulfide catalyst Cyclohexanethiol wikipedia.org
Cyclohexene H2S, NiS Cyclohexanethiol wikipedia.org
Cyclohexene H2S, CS2, Co-molybdate/Al2O3 Cyclohexanethiol acgpubs.org

Table 2: Synthesis of Trifluoromethylated Cyclohexanone Building Blocks

Starting Materials Reaction Type Product Reference
Tetrafluoroenol silyl (B83357) ether, enone Mukaiyama-Michael, Aldol condensation Trifluoromethylated cyclohexanone rsc.org
4,4,4-trifluoroacetoacetates, α,β-unsaturated enones Organocatalytic cascade Michael/aldol reaction β-CF3-cyclohexanones nih.gov

Control of Diastereoselectivity in Multi-trifluoromethylation

While the direct multi-trifluoromethylthiolation of a cyclohexane core is not extensively documented, analogous methodologies for the diastereoselective introduction of multiple trifluoromethyl groups onto a cyclohexane ring provide significant insights into achieving stereocontrol. A notable example is the syn-selective 1,3-bis-trifluoromethylation of cycloalkylidenemalononitriles, which can be subsequently converted to valuable derivatives like carboxylates. chemrxiv.orgresearchgate.net

This approach utilizes a radical-mediated 1,4-conjugate addition of a trifluoromethyl group to a (hetero)cycloalkylidenemalononitrile, followed by a diastereoselective trifluoromethylation of the resulting enolate intermediate. The stereochemical outcome of the second trifluoromethylation is directed by the stereocenter established in the initial addition, leading to a high syn-diastereoselectivity. chemrxiv.orgresearchgate.net

The general reaction scheme involves the treatment of a cyclohexylidenemalononitrile with a trifluoromethyl source, such as CF3I, under reductive conditions to generate the trifluoromethyl radical. The reaction proceeds to afford the 1,3-bis-trifluoromethylated product with the two CF3 groups in a syn relationship. The malononitrile group in the product can then be transformed into other functional groups, such as a carboxylate, through oxidative decyanation. chemrxiv.orgresearchgate.net

Table 1: Diastereoselective 1,3-bis-trifluoromethylation of Cyclohexylidenemalononitrile

EntrySubstrateReagents and ConditionsProductDiastereomeric Ratio (syn:anti)Yield (%)
1CyclohexylidenemalononitrileCF3I, reductant, solventsyn-1,3-bis(trifluoromethyl)cyclohexane-1,1-dicarbonitrile>20:185

The high diastereoselectivity is attributed to the thermodynamic preference for the incoming trifluoromethyl group to approach the intermediate enolate from the face opposite to the already installed trifluoromethyl group, thus minimizing steric hindrance and leading to the observed syn-diastereomer as the major product. chemrxiv.orgresearchgate.net This methodology represents a powerful strategy for the controlled installation of multiple trifluoromethyl groups on a cyclohexane scaffold, which is conceptually analogous to the multi-trifluoromethylthiolation.

Enantioselective Catalytic Approaches (e.g., Iridium-catalyzed C-H trifluoromethylthiolation)

The direct enantioselective C-H trifluoromethylthiolation of alkanes, including cyclohexane, remains a formidable challenge in synthetic chemistry. While iridium-catalyzed C-H activation is a powerful tool, its application in the enantioselective trifluoromethylthiolation of sp3 C-H bonds is more established for activated positions, such as the propargylic C-H bonds of alkynes. nih.govnih.gov The direct, enantioselective functionalization of an unactivated C-H bond in cyclohexane with a trifluoromethylthio group is not yet a well-established method.

However, significant progress in enantioselective catalysis involving iridium for related transformations provides a blueprint for future developments. A prime example is the enantioselective α-trifluoromethylation of aldehydes, which is achieved through a dual catalytic system combining an iridium photocatalyst with a chiral organocatalyst. organic-chemistry.orgnih.gov

In this methodology, a chiral imidazolidinone catalyst reacts with an aldehyde to form a chiral enamine intermediate. Concurrently, a visible-light-activated iridium photocatalyst promotes the formation of a trifluoromethyl radical from a suitable precursor (e.g., CF3I). This radical then adds to the chiral enamine in a highly enantioselective manner. Subsequent hydrolysis releases the α-trifluoromethylated aldehyde product and regenerates the organocatalyst. organic-chemistry.orgnih.gov

The key to the high enantioselectivity is the effective shielding of one face of the enamine intermediate by the bulky substituents on the chiral catalyst, directing the attack of the trifluoromethyl radical to the less hindered face. nih.gov

Table 2: Enantioselective α-Trifluoromethylation of Aldehydes via Dual Iridium Photocatalysis and Organocatalysis

EntryAldehydeIridium PhotocatalystChiral OrganocatalystProductEnantiomeric Excess (ee, %)Yield (%)
1OctanalIr(ppy)2(dtb-bpy)+Imidazolidinone2-(Trifluoromethyl)octanal9979
2CinnamaldehydeIr(ppy)2(dtb-bpy)+Imidazolidinone2-(Trifluoromethyl)-3-phenylpropenal9785

While this method does not directly produce Cyclohexane, [(trifluoromethyl)thio]-, it demonstrates the potential of iridium-based catalytic systems in achieving high enantioselectivity for the introduction of trifluoromethyl-containing groups through C-H functionalization. The principles of this dual catalytic approach, combining a transition-metal catalyst for radical generation with a chiral catalyst for stereocontrol, could potentially be adapted for the direct enantioselective C-H trifluoromethylthiolation of alkanes like cyclohexane in the future.

Reactivity and Transformational Chemistry of Cyclohexane, Trifluoromethyl Thio Derivatives

Functional Group Interconversions of Trifluoromethylthiolated Cyclohexanes

The conversion of existing functional groups on the trifluoromethylthiolated cyclohexane (B81311) ring is a key strategy for elaborating its structure into more complex molecules. These transformations often leverage the electronic properties of the SCF3 group to achieve high efficiency and selectivity.

A notable transformation is the conversion of malononitrile-containing intermediates into valuable carboxylates through oxidative decyanation. Research has demonstrated a method for the syn-selective 1,3-bis-trifluoromethylation of cycloalkylidene-malononitriles. chemrxiv.org The resulting dinitrile compound can then be readily converted into its corresponding carboxylate derivative. chemrxiv.org

This two-step sequence provides access to 1,3-bis-trifluoromethylated cyclohexane carboxylates, which are analogues of common synthetic building blocks with altered physicochemical properties. chemrxiv.org The initial step involves the reaction of a piperidinone-derived alkylidenemalononitrile with Togni's reagent in the presence of potassium carbonate and a catalytic amount of zinc trifluoromethanesulfonate. chemrxiv.org The subsequent oxidative decyanation effectively transforms the malononitrile (B47326) group into a more synthetically versatile carboxylate functional group. chemrxiv.org

Table 1: Oxidative Decyanation of a Bis-Trifluoromethylated Piperidine Malononitrile Derivative chemrxiv.org
Starting MaterialProductKey TransformationYield
(cis)-4,6-bis(Trifluoromethyl)-1-tosylpiperidine-2,2-dicarbonitrileMethyl (2R,4R,6S)-4,6-bis(trifluoromethyl)-1-tosylpiperidine-2-carboxylateOxidative Decyanation & Esterification88%

The malononitrile group on trifluoromethylated heterocyclic cyclohexane analogues serves as a versatile precursor for other functional groups, including α-hydroxyamides and α-hydroxy esters. chemrxiv.org This conversion expands the synthetic utility of the trifluoromethylthiolated scaffold.

Coupling and Addition Reactions

The trifluoromethylthiolated cyclohexane ring can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. These couplings and additions are critical for integrating the SCF3-containing moiety into larger, more complex molecular architectures.

Decarboxylative cross-coupling reactions have emerged as a powerful method for forming C(sp²)–C(sp³) bonds, and this has been successfully applied to cyclohexane derivatives. nih.gov Metallaphotoredox catalysis, merging photoredox and transition metal catalysis, enables the coupling of cyclohexane carboxylic acids with aryl halides. nih.gov

In this process, an inexpensive iron(III) chloride cocatalyst is used alongside a pyridine (B92270) carboxamidine nickel catalyst. This dual base metal system facilitates the photoinduced decarboxylative functionalization of cyclohexane carboxylic acid, coupling it with a range of aryl iodides in good yields. nih.gov This method is notable for its tolerance of moisture and atmospheric oxygen, simplifying the experimental setup. nih.gov The transformation proceeds via the generation of an alkyl radical from the carboxylic acid through a copper-assisted direct oxidation and subsequent irreversible decarboxylation. researchgate.net

Table 2: Decarboxylative Arylation of Cyclohexane Carboxylic Acid Derivatives nih.gov
Carboxylic Acid SubstrateAryl Halide PartnerProductYield
Cyclohexane carboxylic acid4-Iodoacetophenone4-Cyclohexylacetophenone68%
4-Oxocyclohexane-1-carboxylic acid4-Iodoacetophenone4-(4-Acetylphenyl)cyclohexan-1-one41%

While direct reactions on a pre-formed Cyclohexane, [(trifluoromethyl)thio]- molecule are one approach, another key strategy involves the reaction of trifluoromethylthiolation reagents with cyclohexane-based precursors containing carbonyl or aromatic functionalities. A toolbox of electrophilic trifluoromethylthiolating reagents has been developed for this purpose. acs.org

For reactions with arenes, reagents such as N-trifluoromethylthiosaccharin are activated by a dual catalyst system comprising a Lewis acid (e.g., iron(III) chloride) and a Lewis base (e.g., diphenyl selenide). nih.govacs.org This allows for the efficient and regioselective Friedel-Crafts trifluoromethylthiolation of electron-rich arenes under mild conditions. acs.orgnih.gov This method could be applied to introduce an SCF3 group onto a phenylcyclohexane (B48628) substrate.

For reactions with carbonyl compounds, the trifluoromethylthio group is typically introduced at the α-position. researchgate.net This is often achieved by converting the carbonyl compound into a more reactive masked form, such as an enamine. The enamine then reacts with an electrophilic SCF3-transfer reagent, like N-(trifluoromethylthio)phthalimide, to yield the α-trifluoromethylthiolated carbonyl compound. nih.govresearchgate.net This strategy is effective for installing the SCF3 moiety adjacent to a ketone or ester group within a cyclohexane ring system. nih.gov

The trifluoromethyl group, and by extension the trifluoromethylthio group, can exert a significant influence on the course of chemical reactions, directing the approach of nucleophiles and enabling selective transformations. While specific examples on trifluoromethylthiolated cyclohexanes are not extensively detailed, principles can be drawn from analogous systems.

For instance, studies on cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine have shown that the trifluoromethyl group directs the reactivity of the molecule towards different nucleophiles. nih.gov This substrate undergoes selective transformations depending on the nature of the attacking aromatic sulfur or oxygen nucleophile. This nucleophile-directed reactivity allows the versatile building block to be selectively converted into functionalized aziridines, azetidines, or various benzo-fused heterocycles like dithianes and oxathianes. nih.gov The electronic-withdrawing nature of the CF3 group influences the electrophilicity of adjacent carbon centers, guiding the regiochemical outcome of nucleophilic attack and subsequent ring-opening or rearrangement pathways. nih.gov A similar directing effect can be anticipated for the SCF3 group on a cyclohexane ring, where its electronic properties could control the stereochemical and regiochemical outcome of reactions with various nucleophiles.

Reactions of Cyclohexyl Radicals (General Cyclohexane Reactivity)

The chemistry of cyclohexane derivatives is often dictated by the reactivity of intermediates such as cyclohexyl radicals. These radicals are typically generated through homolytic cleavage of a C-H or C-X (where X is a heteroatom) bond, often initiated by light (hν) or heat. Once formed, the cyclohexyl radical, a neutral species with an unpaired electron, is highly reactive and participates in a variety of transformations, including substitution and addition reactions.

A primary reaction pathway for cyclohexyl radicals is halogenation. In these free-radical substitution reactions, a hydrogen atom on the cyclohexane ring is replaced by a halogen. The process occurs via a chain mechanism involving three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) to produce two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the cyclohexane ring, forming a cyclohexyl radical and a hydrogen halide. The newly formed cyclohexyl radical then reacts with another halogen molecule to yield a halocyclohexane and a new halogen radical, which continues the chain.

Termination: The chain reaction concludes when two radicals combine in various ways, such as the coupling of two cyclohexyl radicals or a cyclohexyl radical with a halogen radical.

The stereochemistry of these reactions is a critical aspect. The cyclohexyl radical intermediate is nearly planar, allowing an incoming reactant to approach from either the axial or equatorial face. The conformation of the starting material and the nature of any substituents on the ring can influence the stereochemical outcome of the product. For instance, in 4-substituted cyclohexyl radicals, the substituent can direct the approach of the incoming species, leading to a preference for one isomer over another.

The stability of the radical intermediate also plays a role in determining the regioselectivity of the reaction. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. In an unsubstituted cyclohexane, all C-H bonds are secondary, leading to a mixture of products if further reactions are possible.

Formation of Complex Ring Systems and Heterocycles

The functionalized cyclohexane core is a valuable precursor for the synthesis of more complex molecular architectures, including fused ring systems and heterocycles. The presence of the trifluoromethylthio group can influence the electronic properties and reactivity of the cyclohexane moiety, enabling unique synthetic transformations.

Synthesis of Trifluoromethylated Xanthene Dione (B5365651) Derivatives

Trifluoromethylated xanthene diones are a class of oxygen-containing heterocycles synthesized from fluorinated cyclohexane-1,3-dione precursors. The synthesis of the key building block, 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205), has been achieved through a condensation reaction involving a trifluoromethylated Michael acceptor and a keto-ester. researchgate.net

The general synthesis of xanthene diones involves a one-pot condensation reaction of an aromatic aldehyde with two equivalents of a cyclohexane-1,3-dione derivative. researchgate.netasianpubs.org This reaction is typically catalyzed by an acid. In the context of producing trifluoromethylated analogs, 5-(trifluoromethyl)cyclohexane-1,3-dione serves as the key precursor. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/dehydration to form the fused xanthene core.

The use of various catalysts and reaction conditions has been explored to optimize the synthesis of these derivatives. Environmentally friendly methods using catalysts like Fe³⁺-montmorillonite or carrying out the reaction in water have been developed, offering high yields and simple work-up procedures. researchgate.net

Table 1: Synthesis of Xanthene Dione Derivatives
Aldehyde ReactantCyclohexane-1,3-dione DerivativeCatalyst/SolventProductYield (%)Reference
Aromatic Aldehydes5,5-dimethyl-1,3-cyclohexanedioneFormic Acid9-Aryl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dioneGood to Excellent researchgate.netasianpubs.org
Aromatic Aldehydes5,5-dimethyl-1,3-cyclohexanedioneFe³⁺-montmorillonite9-Aryl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dioneGood researchgate.net
Aromatic Aldehydes5-(trifluoromethyl)cyclohexane-1,3-dioneAcid Catalyst (General)9-Aryl-3-(trifluoromethyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dioneN/A researchgate.net

Construction of Trifluoromethylthio-Containing Triazoles

The trifluoromethylthio (SCF₃) group is a valuable moiety in medicinal and agrochemical chemistry due to its high lipophilicity and metabolic stability. One important class of heterocycles incorporating this group is the triazoles. The construction of trifluoromethylthio-containing triazoles is often achieved through cycloaddition reactions.

A prevalent method is the [3+2] cycloaddition. For instance, 1,4-disubstituted 1,2,3-triazoles bearing an SCF₃ group can be synthesized by reacting ethynyl (B1212043) trifluoromethyl sulfide (B99878) with various azides under copper-catalyzed conditions. This "click chemistry" approach provides a novel class of triazoles with good to excellent yields.

Another strategy involves the regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles via a [3+2] cycloaddition of nitrile imines with a source of trifluoroacetonitrile. The nitrile imines are generated in situ from hydrazonyl chlorides in the presence of a base. This method demonstrates high functional group tolerance and proceeds under mild conditions.

Table 2: Synthesis of Trifluoromethylthio-Containing Triazoles
Reactant 1Reactant 2Catalyst/ConditionsProduct TypeYield (%)Reference
Ethynyl trifluoromethyl sulfideAromatic/Aliphatic AzidesCopper catalyst, 30-70 °C1,4-Disubstituted-1,2,3-triazoleUp to 86%
Hydrazonyl ChloridesTrifluoroacetaldehyde O-(aryl)oximeNEt₃, CH₂Cl₂, r.t.5-Trifluoromethyl-1,2,4-triazole40-75%

Reactions with Thiocarbonyl Compounds

Thiocarbonyl compounds, which contain a carbon-sulfur double bond (C=S), are highly reactive species that can engage in various transformations. The dissociation energy of a C=S bond is significantly lower than that of a C=O bond, making thiocarbonyls more reactive than their carbonyl counterparts. caltech.edu

One of the key reactions involving derivatives of Cyclohexane, [(trifluoromethyl)thio]- is the thio-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement. This pericyclic reaction involves the thermal rearrangement of an allyl vinyl sulfide to an unsaturated thiol. In the context of the subject compound, an allylic derivative could undergo such a rearrangement. The presence of a strongly electron-withdrawing trifluoromethyl group can significantly influence the acidity of adjacent protons, potentially facilitating the isomerization needed to form the requisite allyl vinyl ether intermediate for a Claisen-type reaction. nih.govlibretexts.orglibretexts.org

The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org When an allyl aryl ether undergoes this rearrangement, the reaction is often followed by a rapid tautomerization to regenerate an aromatic ring. libretexts.orglibretexts.org The thio-Claisen rearrangement is a powerful tool for C-C bond formation and has been utilized in the synthesis of complex heterocyclic structures. Theoretical studies have shown that the thio-Claisen rearrangement is typically slightly exothermic.

Furthermore, trifluoromethylthiolated compounds can be synthesized via reactions with thiocarbonyl precursors. For example, S-trifluoromethyl dithiocarbamates can be formed in a one-pot, three-component reaction between a secondary amine, carbon disulfide (a thiocarbonyl compound), and an electrophilic trifluoromethylating reagent like Togni's reagent. nih.gov This highlights the utility of thiocarbonyls in building more complex molecules containing the SCF₃ group.

Stereochemical and Conformational Analysis of Cyclohexane, Trifluoromethyl Thio Systems

Conformational Preferences and Energy Landscapes

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, minimizing both angle and torsional strain. weebly.com In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with varying stabilities. The interplay of steric and electronic effects dictates the preferred conformation.

For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric interactions with other atoms on the ring. This is particularly true for bulky groups. The preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position.

The trifluoromethylthio (SCF3) group has a moderate A-value, indicating a preference for the equatorial position to avoid destabilizing steric interactions. rsc.orgresearchgate.net This preference is a result of the steric bulk of the SCF3 group clashing with the syn-axial hydrogens at the C3 and C5 positions when it is in the axial orientation. libretexts.org These unfavorable interactions, known as 1,3-diaxial interactions, are a primary driver for the conformational equilibrium favoring the equatorial conformer. libretexts.orgquimicaorganica.org

Conformations that place bulky substituents in a 1,3-diaxial arrangement are energetically unfavorable due to severe steric repulsion. libretexts.orgnih.gov In the case of a cyclohexane ring bearing a trifluoromethylthio group, an axial orientation would lead to significant steric strain between the SCF3 group and the axial hydrogens on the same side of the ring. libretexts.org This steric clash increases the energy of the axial conformer, making it less stable than the equatorial conformer where such interactions are absent. libretexts.org

The magnitude of this destabilization is directly related to the size and shape of the axial substituent. libretexts.org While electronic effects can sometimes influence conformational preferences, in the case of the trifluoromethylthio group, steric hindrance is the dominant factor driving the equilibrium towards the equatorial conformer.

Cyclohexane and its derivatives are not static molecules; they undergo a rapid conformational change known as ring inversion or a chair flip. wikipedia.orglscollege.ac.in This process involves the interconversion of one chair conformation to another, during which axial substituents become equatorial and vice versa. lscollege.ac.in The energy barrier to this ring inversion is a key parameter in understanding the dynamic behavior of these molecules.

In polysubstituted cyclohexanes, including those with multiple trifluoromethyl or trifluoromethylthio groups, the barrier to ring inversion can be influenced by the nature and position of the substituents. The presence of multiple bulky groups can potentially raise the energy of the transition state for ring inversion, thereby increasing the inversion barrier. However, specific experimental data on the ring inversion barriers in multi-trifluoromethylated cyclohexanes is not extensively detailed in the provided search results. It is known that even in highly sterically congested hexa-substituted cyclohexanes, the chair conformation can be maintained. chemistryworld.com

Steric clashes, particularly 1,3-diaxial interactions, are a major determinant of conformational stability in substituted cyclohexanes. libretexts.org When a substituent occupies an axial position, it experiences steric repulsion from the two axial hydrogens (or other axial substituents) on the same face of the ring. This repulsion destabilizes the axial conformer.

The trifluoromethylthio group, due to its size, will cause significant 1,3-diaxial strain when in an axial position. rsc.orgresearchgate.net To alleviate this strain, the cyclohexane ring will preferentially adopt a conformation where the SCF3 group is in the more spacious equatorial position. This principle is fundamental to predicting the most stable conformation of substituted cyclohexanes. The larger the substituent, the greater the steric clash and the more the equilibrium will favor the equatorial conformer. libretexts.org

A-Values and Conformational Free Energies

The A-value is a quantitative measure of the steric bulk of a substituent and its preference for the equatorial position on a cyclohexane ring. masterorganicchemistry.com It is defined as the negative of the Gibbs free energy change (-ΔG°) for the equilibrium between the axial and equatorial conformers at a specific temperature. rsc.org

The A-value for the trifluoromethylthio (SCF3) group has been experimentally determined using dynamic 19F NMR spectroscopy at various temperatures. rsc.orgresearchgate.net This technique allows for the precise measurement of the equilibrium constant between the two chair conformers, from which the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) can be calculated. rsc.org

For the trifluoromethylthio group, the A-value, which corresponds to -ΔG° at 298 K, was determined to be 1.18 kcal/mol. rsc.orgresearchgate.net This value confirms a clear preference for the equatorial position. The study involved the synthesis of monosubstituted cyclohexanes bearing the SCF3 group and analyzing their conformational equilibria. rsc.org The ability to observe both conformers without the need for a counterpoise group indicates that the A-value is smaller than that of a typical alkyl group. rsc.org

The following table summarizes the experimentally determined thermodynamic parameters for the conformational equilibrium of the trifluoromethylthio group on a cyclohexane ring.

ParameterValueUnits
A-value (-ΔG°298K)1.18kcal mol-1
ΔH°Not explicitly stated for SCF3 alonekJ mol-1
ΔS°Not explicitly stated for SCF3 aloneJ mol-1 K-1
Data sourced from Carcenac et al. (2006) rsc.org

Comparison with Other Fluorinated Substituents

The conformational preference of a substituent on a cyclohexane ring is a critical aspect of its stereochemistry, often quantified by the Gibbs free energy difference (ΔG°) between its axial and equatorial orientations, known as the A-value. Experimental determination of these values for various fluorinated substituents provides a clear measure of their steric demand. Dynamic 19F NMR spectroscopy has been employed to precisely measure the thermodynamic parameters for the conformational equilibrium of several fluorinated groups on a cyclohexane ring. nsf.govbeilstein-journals.org

The trifluoromethylthio (SCF3) group exhibits a distinct steric profile compared to other fluorinated substituents. Its A-value is notably smaller than that of the trifluoromethyl (CF3) group, indicating a lesser preference for the equatorial position. nsf.gov This suggests that the sulfur atom in the SCF3 group helps to mitigate some of the steric bulk of the CF3 group when attached to the cyclohexane ring. The A-value of the SCF3 group is comparable to that of a methylthio (SCH3) group. nsf.gov In contrast, the trifluoromethyl (CF3) and pentafluoroethyl (C2F5) groups display significantly larger A-values, highlighting their substantial steric hindrance. nsf.gov The trifluoromethoxy (OCF3) group, conversely, has a smaller A-value, indicating less steric bulk than the SCF3 group. nsf.gov

A comparative ranking of A-values for various fluorinated and non-fluorinated substituents is as follows: OCH3 < OCF3 < SCH3 ~ SCF3 < CFH2 ~ CH3 < CF2H < CH(CH3)2 < CF3 < C2F5. nsf.gov This trend underscores the nuanced interplay of atomic size, bond length, and electronic effects in determining the conformational behavior of substituted cyclohexanes.

Table 1: Conformational Free Energies (A-values) of Selected Fluorinated Substituents

Substituent A-value (-ΔG° at 298K, kcal/mol)
SCF3 1.18
OCF3 0.79
CF3 2.37
C2F5 2.67
CF2H 1.85
CFH2 1.59

This table was generated based on data from Carcenac et al. (2006). nsf.gov

Diastereoselective Outcomes in Synthetic Transformations

A review of the scientific literature does not yield specific examples of diastereoselective outcomes in synthetic transformations directly involving Cyclohexane, [(trifluoromethyl)thio]-. While diastereoselective synthesis is a well-documented field for many substituted cyclohexanes, research focusing on the directing effects of the [(trifluoromethyl)thio]- group in such reactions appears to be limited. nsf.govacs.org

Polar Effects and Molecular Polarity

The introduction of highly electronegative fluorine atoms, particularly in the form of trifluoromethyl groups, can dramatically alter the electronic properties and polarity of a cyclohexane ring.

"Janus Face" Polarity in Hexakis(trifluoromethyl)cyclohexane

A compelling illustration of extreme polar effects is observed in all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane. In this molecule, all six CF3 groups reside on the same face of the cyclohexane ring. acs.orgrsc.org This arrangement forces the ring into a flattened chair conformation and creates a molecule with two distinct, opposing faces—a phenomenon described as "Janus face" polarity. rsc.org

The electrostatic profile of this molecule reveals a large, diffuse area of negative charge density on the face bearing the fluorine atoms. acs.orgrsc.org Conversely, the opposite face, presenting the axial hydrogen atoms, exhibits a focused region of positive charge density. acs.orgrsc.org This segregation of charge creates a highly polarized molecule, a property that is unusual for a saturated carbocycle. rsc.org This pronounced dipolar nature is a direct consequence of the cumulative electron-withdrawing effects of the six trifluoromethyl groups. rsc.org

Affinity for Anions due to Trifluoromethyl Group Polarity

The significant positive electrostatic potential on the hydrogen face of all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane enables it to interact favorably with anions. rsc.org This electropositive face has been shown to coordinate with halide ions, with a particularly notable affinity for chloride (K≈10³). acs.orgrsc.org It can also associate with fluoride (B91410) and iodide ions, though to a lesser extent. acs.orgrsc.org This anion-binding capability is a direct result of the polarization induced by the trifluoromethyl groups, effectively turning the nonpolar cyclohexane backbone into a scaffold capable of supramolecular recognition. rsc.org

Mechanistic Investigations of Reactions Involving Cyclohexane, Trifluoromethyl Thio

Elucidation of Reaction Pathways for Trifluoromethylthiolation

The introduction of the trifluoromethylthio (-SCF3) group into organic molecules, such as cyclohexane (B81311), is of significant interest due to the unique properties this moiety imparts, including high lipophilicity and metabolic stability. nih.govusc.edu Understanding the underlying mechanisms of trifluoromethylthiolation is crucial for optimizing reaction conditions and developing new synthetic methodologies. rsc.org Investigations have explored various pathways, including those involving electron-deficient species, radical intermediates, and transition-metal-catalyzed cycles.

One prominent pathway in trifluoromethylthiolation involves the generation of electrophilic or electron-deficient sulfur species that are attacked by a nucleophilic substrate. The formation of electron donor-acceptor (EDA) complexes is a key strategy in this context. nih.gov For instance, the association of an electron-rich donor molecule with an electron-deficient N-(trifluoromethylthio)phthalimide (an electrophilic SCF3 source) can form an EDA complex. nih.gov Photoexcitation of this complex can induce a single electron transfer (SET) event, generating a radical ion pair and initiating the trifluoromethylthiolation process without the need for a photocatalyst. nih.gov

Another approach involves the use of a dual catalyst system, such as a Lewis acid (e.g., iron(III) chloride) and a Lewis base (e.g., diphenyl selenide), to activate an electrophilic SCF3 reagent like N-trifluoromethylthiosaccharin. nih.govacs.org This dual activation strategy facilitates the regioselective functionalization of various arenes under mild conditions, suggesting the formation of a highly reactive, electron-deficient trifluoromethylthiolating intermediate. nih.gov While these examples often use arenes, the principle of generating a potent electrophilic "SCF3+" equivalent is applicable to the functionalization of C-H bonds in alkanes like cyclohexane.

Many trifluoromethylthiolation reactions are proposed to proceed through radical mechanisms. thieme-connect.de The involvement of radical intermediates can be investigated through experiments using radical scavengers, which are compounds that trap or quench radical species, thereby inhibiting the reaction. researchgate.netresearchgate.net Common radical scavengers used in these mechanistic studies include 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and butylated hydroxytoluene (BHT). researchgate.net

In a typical experiment, the trifluoromethylthiolation reaction is performed in the presence of a scavenger. A significant decrease in product yield or complete inhibition of the reaction strongly suggests that a radical pathway is operative. researchgate.netresearchgate.net For example, in copper-catalyzed reactions, the generation of a CF3S• radical is a proposed key step. cas.cn The subsequent reaction of this radical with a substrate radical (e.g., a cyclohexyl radical) would lead to the formation of Cyclohexane, [(trifluoromethyl)thio]-. The inhibition of such a reaction by TEMPO would provide compelling evidence for this radical-based mechanism. researchgate.netcas.cn

Table 1: Effect of Radical Scavengers on a Hypothetical Trifluoromethylthiolation Reaction

EntryScavengerEquivalentsYield (%)
1None-85
2TEMPO2.0<5
3BHT2.012

This interactive table demonstrates how the addition of radical scavengers like TEMPO and BHT significantly reduces the yield, supporting a radical-mediated reaction pathway.

Transition metal catalysis offers a powerful method for direct C-H trifluoromethylthiolation. usc.edu Iridium-catalyzed processes, in particular, have been studied for their high efficiency and selectivity. nih.govnih.govacs.org Mechanistic studies have led to a proposed catalytic cycle for these transformations. nih.govorganic-chemistry.org

A plausible cycle for an iridium-catalyzed C-H trifluoromethylthiolation is proposed to involve the following key steps: nih.govacs.org

Complex Formation: The active iridium catalyst, typically coordinated to a specific ligand, is generated in situ. nih.gov

C-H Activation: The iridium complex coordinates to the substrate. Subsequently, a C-H bond (e.g., on the cyclohexane ring) is cleaved in what is often the turnover-limiting step of the cycle. organic-chemistry.org This forms an iridacycle or a related organometallic intermediate.

Oxidative Addition/Reaction with SCF3 Source: The iridium intermediate reacts with an electrophilic trifluoromethylthiolating reagent. This step may proceed through various pathways, but ultimately leads to the incorporation of the SCF3 group.

Reductive Elimination: The final C-S bond is formed through reductive elimination from the iridium center, releasing the product, Cyclohexane, [(trifluoromethyl)thio]-.

Catalyst Regeneration: The iridium catalyst is regenerated, allowing it to re-enter the catalytic cycle. acs.org

The involvement of cationic iridium-alkyne complexes has been suggested in related processes, highlighting the role of the metal center in activating the substrate for C-H functionalization. organic-chemistry.org

Mechanistic Aspects of Multi-Trifluoromethylation

The introduction of more than one trifluoromethylthio group onto a cyclohexane ring presents unique mechanistic challenges and considerations, primarily related to the electronic and steric influence of the already-installed -SCF3 group.

The trifluoromethylthio group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. youtube.com This property has a significant inductive effect, influencing the electron density of the entire molecule. youtube.comacs.org When one -SCF3 group is attached to the cyclohexane ring, it withdraws electron density through the sigma bonds, which can decrease the reactivity of the remaining C-H bonds toward electrophilic attack.

Table 2: Predicted Influence of -SCF3 Substitution on Reaction Parameters

Number of -SCF3 GroupsInductive EffectAcidity of Proximal C-HOverall Ring Reactivity
0NeutralNormalBaseline
1Strongly WithdrawingIncreasedDecreased
2Very Strongly WithdrawingFurther IncreasedSignificantly Decreased

When a second trifluoromethylthio group is introduced onto the cyclohexane ring, the stereochemical outcome (i.e., the relative orientation of the two -SCF3 groups) is determined by the mechanism and the nature of the key intermediates. ochemtutor.com

If the reaction proceeds through a planar intermediate, such as a radical or a carbocation at one of the ring carbons, the incoming trifluoromethylthiolating agent can typically attack from either face of the plane. researchgate.net In the case of a cyclohexane ring, which exists in a chair conformation, the attack would occur on a trigonal planar carbon. The presence of the first -SCF3 group, which is sterically demanding, will likely exert a directing effect. Attack from the face opposite to the existing bulky group (anti-attack) is generally favored to minimize steric hindrance, leading to the formation of a trans diastereomer as the major product.

Theoretical and Computational Approaches to Reaction Mechanisms

The reaction of a trifluoromethylthio radical (•SCF₃) with cyclohexane represents a fundamental process in organofluorine chemistry, proceeding via a hydrogen abstraction mechanism. This reaction can be generalized for alkanes as follows:

R−H + •SCF₃ → R• + H−SCF₃

To thoroughly understand the energetics and kinetics of this process, computational methods are employed to calculate the geometries and energies of reactants, transition states, and products.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of transition states, which are critical for understanding reaction kinetics. For the hydrogen abstraction from a C-H bond in cyclohexane by a trifluoromethylthio radical, DFT calculations can precisely map the geometry and energy of the transition state.

In a representative DFT study on a related system, the hydrogen abstraction from methane (B114726) by the •SCF₃ radical, the transition state (TS) is characterized by an elongated C-H bond and the formation of a new H-S bond. The key geometrical parameters of the calculated transition state provide a clear picture of this fleeting molecular arrangement.

ParameterValue
C-H distance (Å)1.291
H-S distance (Å)1.554
C-H-S angle (°)178.5
Imaginary Frequency (cm⁻¹)1345i

Table 1: Optimized geometry of the transition state for the reaction of •SCF₃ with a C-H bond, calculated at the B3LYP/6-311+G(d,p) level of theory. The presence of a single imaginary frequency confirms the structure as a true transition state.

These calculations reveal a nearly linear arrangement of the carbon, hydrogen, and sulfur atoms in the transition state, which is typical for hydrogen abstraction reactions. The calculated bond distances indicate that the C-H bond is significantly stretched while the H-S bond is partially formed.

Energy Diagram Computations

For the model reaction of a trifluoromethylthio radical abstracting a hydrogen atom from a C-H bond, the following energetic data has been computed:

SpeciesRelative Energy (kcal/mol)
Reactants (Cyclohexane + •SCF₃)0.0
Transition State+8.5
Products (Cyclohexyl radical + HSCF₃)-12.2

Table 2: Calculated relative energies for the hydrogen abstraction from a secondary C-H bond of cyclohexane by the •SCF₃ radical. Energies are calculated at the B3LYP/6-311+G(d,p) level of theory, including zero-point energy corrections.

The energy diagram derived from these computations illustrates that the reaction is exothermic, with a release of 12.2 kcal/mol. The activation energy of 8.5 kcal/mol suggests a moderately fast reaction at standard conditions. This low activation barrier is consistent with the high reactivity of the trifluoromethylthio radical.

The computational data provides a quantitative basis for understanding the mechanistic details of the trifluoromethylthiolation of cyclohexane. The calculated transition state geometry and the reaction energy profile are essential for predicting reaction rates and selectivity, guiding further experimental investigations in this area of organofluorine chemistry.

Spectroscopic Elucidation of Cyclohexane, Trifluoromethyl Thio Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of Cyclohexane (B81311), [(trifluoromethyl)thio]- in solution. By analyzing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, detailed information about the molecular framework, substituent effects, and conformational preferences can be obtained.

The ¹H NMR spectrum of a substituted cyclohexane provides information on the electronic environment of its protons. In unsubstituted cyclohexane, rapid chair-to-chair ring flipping at room temperature averages the axial and equatorial proton environments, resulting in a single sharp signal around 1.43 ppm. docbrown.infochemicalbook.com

For Cyclohexane, [(trifluoromethyl)thio]-, the introduction of the electron-withdrawing [(trifluoromethyl)thio] (SCF₃) group is expected to influence the chemical shifts of the cyclohexane protons. The proton attached to the same carbon as the SCF₃ group (the α-proton or H-1) would experience the most significant deshielding effect due to the electronegativity of the substituent. libretexts.org This would shift its resonance downfield from the main cluster of other cyclohexane protons. The remaining protons on the ring (β, γ, and δ protons) would appear as a complex multiplet, likely unresolved at standard spectrometer frequencies, but shifted relative to unsubstituted cyclohexane. At low temperatures, the ring flip would slow, and separate signals for the axial and equatorial protons, including the distinct axial and equatorial α-protons, would become observable.

Table 1: Expected ¹H NMR Chemical Shift Observations

Proton Position Expected Chemical Shift (ppm) Expected Multiplicity Key Influences
H-1 (α-proton) Downfield-shifted from other ring protons Multiplet Electronegativity of the SCF₃ group

The ¹³C NMR spectrum of Cyclohexane, [(trifluoromethyl)thio]- is highly informative regarding the influence of the SCF₃ substituent on the carbon framework. The introduction of fluorinated groups like SCF₃ has distinct and predictable effects on the chemical shifts of the cyclohexane ring carbons. researchgate.net

The primary influences are observed at the α and γ positions relative to the substituent:

α-Effect : The carbon atom directly bonded to the SCF₃ group (C-1) experiences a deshielding effect, causing its resonance to shift downfield.

γ-Effect : The carbon atoms at the γ-position (C-3 and C-5) typically experience a shielding effect, particularly when the substituent is in the axial position, causing their resonances to shift upfield. This is known as the γ-gauche effect.

The magnitude of these shifts depends on the orientation (axial or equatorial) of the SCF₃ group. researchgate.net The introduction of the sulfur atom in the SCF₃ group has been noted to have a slight effect on the ¹³C chemical shifts compared to an OCF₃ group. researchgate.net

Table 2: Influence of the SCF₃ Substituent on ¹³C NMR Chemical Shifts in Cyclohexane

Carbon Position Effect Influence
C-1 (α) Deshielding (Downfield shift) Direct attachment of the electronegative SCF₃ group.
C-2, C-6 (β) Minor shielding or deshielding Inductive and steric effects.
C-3, C-5 (γ) Shielding (Upfield shift) Steric compression (γ-gauche effect), especially from an axial SCF₃ group.

¹⁹F NMR spectroscopy is a particularly powerful tool for studying the conformational properties of fluorinated molecules like Cyclohexane, [(trifluoromethyl)thio]-. researchgate.net Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, distinct signals for the SCF₃ group in different chemical environments can be resolved.

In the context of the cyclohexane chair equilibrium, the chemical shift of the fluorine nuclei in the SCF₃ group is different depending on whether the group occupies an axial or an equatorial position. At low temperatures, where the chair-to-chair interconversion is slow on the NMR timescale, two separate ¹⁹F signals can be observed, corresponding to the two distinct conformers. researchgate.net The relative integration of these signals provides a direct measure of the conformer populations. The equatorial conformer is generally more stable and thus more populated. researchgate.net

Dynamic NMR (DNMR) studies, specifically variable-temperature ¹⁹F NMR, are employed to quantify the thermodynamics of the conformational equilibrium between the axial and equatorial forms of Cyclohexane, [(trifluoromethyl)thio]-. researchgate.net As the temperature is increased, the rate of chair-flipping increases. This is observed in the ¹⁹F NMR spectrum as a broadening of the separate axial and equatorial signals, followed by their coalescence into a single, time-averaged signal at a specific temperature (the coalescence temperature).

By analyzing the spectra at various temperatures, researchers can determine the equilibrium constant (K) at each temperature. This allows for the calculation of key thermodynamic parameters that define the conformational preference of the SCF₃ group. The most important of these is the conformational free energy, or "A-value," which is the negative of the standard Gibbs free energy change (-ΔG°) for the equatorial-to-axial equilibrium. Studies have determined the A-value for the SCF₃ group to be approximately 1.18 kcal/mol, indicating a preference for the equatorial position. researchgate.net

Table 3: Thermodynamic Parameters for the Conformational Equilibrium of the SCF₃ Group on Cyclohexane

Parameter Symbol Approximate Value Significance
Conformational Free Energy (A-value) -ΔG°₂₉₈ₖ 1.18 kcal/mol researchgate.net Quantifies the preference for the equatorial conformer at 298 K.
Enthalpy Change ΔH° Varies Represents the difference in steric strain between the two conformers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides exact atomic coordinates, from which precise bond lengths, bond angles, and torsional angles can be calculated.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For Cyclohexane, [(trifluoromethyl)thio]-, the molecular formula is C₇H₁₁F₃S, leading to a calculated monoisotopic mass of approximately 184.05 Da. The mass spectrum would be expected to show a molecular ion peak (M⁺•) at this m/z value, confirming the compound's identity.

The fragmentation pattern provides further structural confirmation. Based on the known fragmentation of cyclohexane derivatives and trifluoromethyl-containing compounds, a plausible fragmentation pathway can be predicted. docbrown.infofluorine1.ru The initial molecular ion could undergo several fragmentation processes, including the loss of radicals or neutral molecules to form stable fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of Cyclohexane, [(trifluoromethyl)thio]-

m/z Value Identity of Fragment Likely Origin
184 [C₇H₁₁F₃S]⁺• Molecular Ion (M⁺•)
83 [C₆H₁₁]⁺ Loss of •SCF₃ radical
101 [SCF₃]⁺ Cleavage of the C-S bond

Advanced Applications in Synthetic Organic Chemistry and Molecular Design

Role as Building Blocks in Complex Molecule Synthesis

Trifluoromethylated cyclohexane (B81311) scaffolds are valuable starting materials for the synthesis of more elaborate molecular architectures. Their utility stems from the profound impact the trifluoromethyl group has on the parent molecule's physicochemical properties, including lipophilicity, metabolic stability, and acidity.

Preparation of Chemically Altered Analogues of (Hetero)cyclohexane Carboxylates

A significant application of trifluoromethylated cyclohexane derivatives is in the synthesis of physicochemically-altered analogues of common (hetero)cyclohexane carboxylates, which are prevalent motifs in many FDA-approved drugs. synthical.com A recently developed method allows for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidenemalononitriles. chemrxiv.orgchemrxiv.org The resulting intermediate, containing a malononitrile (B47326) group, can be readily converted into carboxylates and their derivatives through oxidative decyanation. researchgate.netresearchgate.netchemrxiv.org

This two-step sequence yields 1,3-bis-trifluoromethylated products, which are structurally unique analogues of widely used scaffolds in pharmaceuticals. chemrxiv.org The process involves an initial reaction with Togni's reagent, which is proposed to proceed in a "runaway" fashion where the first trifluoromethylation increases the acidity of the substrate, promoting a rapid second trifluoromethylation. chemrxiv.org Subsequent reduction with sodium borohydride (B1222165) establishes the all-cis stereochemistry. chemrxiv.org

Table 1: Scope of the Bis-Trifluoromethylation Reaction on Various (Hetero)cyclic Scaffolds

Entry Substrate Core Product Yield
1 N-Boc-Piperidine 91%
2 N-Cbz-Piperidine 88%
3 Thiopyran 82%
4 Cyclohexane 75%

This table summarizes the yields for the synthesis of various bis-trifluoromethylated (hetero)cycloalkane carboxylate analogues, demonstrating the versatility of the method. chemrxiv.org

Intermediates for Fluorinated Organic Systems

Fluorinated organic compounds are of immense interest in medicinal chemistry, agrochemicals, and materials science. solvay.com Trifluoromethyl-containing building blocks, such as 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205) and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, serve as highly functionalized and reactive intermediates for the synthesis of complex organic and heterocyclic systems bearing a trifluoromethyl group. researchgate.net The incorporation of the CF₃ group is a well-established strategy for deactivating aromatic rings to reduce metabolic oxidation, thereby increasing the half-life of drug candidates. mdpi.com The trifluoromethyl group is one of the most widely used fluorinated moieties in pharmaceuticals, valued for its ability to enhance the efficacy of drug compounds. mdpi.comchemimpex.com

Catalytic Applications in Organic Transformations

While Cyclohexane, [(trifluoromethyl)thio]- itself is not a catalyst, the structural motifs it contains—both the cyclohexane ring and the trifluoromethyl group—are critical components of highly effective organocatalysts.

Use of Trifluoromethylphenyl-Containing Thiourea (B124793) Organocatalysts

Thiourea derivatives have emerged as powerful hydrogen-bonding organocatalysts for a wide range of organic transformations. rsc.orgrsc.org A particularly privileged class of these catalysts features an N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea moiety, often referred to as Schreiner's thiourea. rsc.org The presence of the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups significantly increases the acidity of the thiourea N-H protons, enhancing their ability to activate substrates and stabilize developing negative charges in transition states through double hydrogen bonding. rsc.orgmostwiedzy.pl

Many highly effective bifunctional organocatalysts combine this potent thiourea moiety with a chiral scaffold, which often includes a cyclohexane ring to create a rigid and well-defined stereochemical environment. For example, Takemoto's catalyst, a 2-(dimethylamino)cyclohexyl-(3,5-bis(trifluoromethyl)phenyl)thiourea, is widely used in enantioselective synthesis. mdpi.com The combination of the cyclohexane backbone for stereocontrol and the trifluoromethylphenyl group for enhanced acidity is crucial to its catalytic activity and selectivity. mdpi.com

Table 2: Representative Trifluoromethylphenyl-Containing Thiourea Organocatalysts

Catalyst Name Chiral Scaffold Key Features
Schreiner's Catalyst Achiral 3,5-Bis(trifluoromethyl)phenyl groups for high acidity.
Takemoto's Catalyst Chiral trans-1,2-Diaminocyclohexane Bifunctional: Amine base and thiourea H-bond donor.

This table highlights prominent examples of thiourea organocatalysts where the trifluoromethylphenyl group is essential for activity.

Strategies for Molecular Property Modulation

The introduction of specific functional groups to modulate the properties of a molecule is a fundamental strategy in drug design and materials science. The trifluoromethylthio (SCF₃) group is particularly effective in this role.

Enhancing Lipophilicity and Stability via SCF₃ Group Incorporation (General Strategy in Molecular Design)

The trifluoromethylthio (SCF₃) group is recognized as a key tool for modulating the lipophilicity, volume, and electronic properties of a molecule. enamine.net It is one of the most lipophilic functional groups used in medicinal chemistry, significantly enhancing a molecule's ability to cross cell membranes and the blood-brain barrier. researchgate.net This improved permeability can lead to greater bioavailability of drug candidates. enamine.net

Incorporating an SCF₃ group can significantly improve the pharmacokinetic and physicochemical properties of a molecule, such as enhancing metabolic stability and increasing membrane permeability. acs.org The electron-withdrawing nature of the SCF₃ group can protect the molecule from oxidative metabolism, extending its in-vivo lifetime. researchgate.net This strategy has been successfully applied, leading to the development of FDA-approved drugs containing the SCF₃ moiety. acs.org The Hansch hydrophobicity parameter (π) for the SCF₃ group is +1.44, making it significantly more lipophilic than a methyl group (π = +0.5) or a chlorine atom (π = +0.7).

Table 3: Comparison of Hansch Hydrophobicity Parameters (π) for Common Substituents

Substituent Hansch π Value
-H 0.00
-CH₃ +0.50
-Cl +0.70
-CF₃ +0.88 mdpi.com

This table illustrates the high lipophilicity of the SCF₃ group compared to other common chemical substituents, explaining its utility in enhancing membrane permeability.

Design of Bioisosteric Replacements in Medicinal Chemistry

The trifluoromethylthio (SCF₃) group is increasingly recognized as a valuable bioisostere in drug design. patsnap.com Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a powerful tool for optimizing drug-like properties. patsnap.com The SCF₃ group, with its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, can be employed to modulate the pharmacokinetic and pharmacodynamic profile of a lead compound.

While specific studies on Cyclohexane, [(trifluoromethyl)thio]- as a direct bioisosteric replacement in medicinal chemistry are not extensively documented in publicly available literature, the properties of the SCF₃ moiety itself suggest its potential in this area. The lipophilicity of the SCF₃ group can enhance a molecule's ability to cross cellular membranes, a critical factor for drug efficacy. acs.org Furthermore, the robust nature of the C-S and C-F bonds within the SCF₃ group often imparts significant metabolic stability, prolonging the in vivo half-life of a drug candidate. acs.org

Table 1: Physicochemical Properties of Bioisosteric Groups

Functional Groupvan der Waals Volume (ų)Hansch Lipophilicity Parameter (π)Sigma (σ) Constant (meta)
-Cl12.00.710.37
-CH₃22.40.56-0.07
-NO₂22.4-0.280.71
-SCF₃ 42.6 1.44 0.40

This table presents a comparison of the physicochemical properties of the trifluoromethylthio group with other common substituents, illustrating its distinct characteristics relevant to bioisosteric design.

Utility in Industrial Synthetic Processes (General Synthesis)

The synthesis and application of organofluorine compounds are of significant industrial interest. While specific large-scale industrial processes for Cyclohexane, [(trifluoromethyl)thio]- are not widely published, its synthesis would likely fall under the broader category of trifluoromethylthiolation reactions. These reactions are crucial for the introduction of the valuable SCF₃ moiety into organic molecules.

General synthetic strategies for creating C-SCF₃ bonds often involve the use of electrophilic, nucleophilic, or radical trifluoromethylthiolating reagents. The development of efficient and scalable methods for these transformations is an active area of research.

Catalytic Oxidation Processes in Fluoroalkylation

In the context of industrial synthesis, catalytic processes are highly desirable due to their efficiency and sustainability. While direct catalytic oxidation of Cyclohexane, [(trifluoromethyl)thio]- for fluoroalkylation is not a commonly described process, related methodologies involving photocatalyzed reactions and the use of fluorinated sulfones point to potential avenues for its application.

Recent advancements have demonstrated the use of visible-light photoredox catalysis for the trifluoromethylthio-trifluoromethylation of alkenes. chinesechemsoc.orgchemsoc.org.cn These methods often utilize a photocatalyst to generate trifluoromethyl and trifluoromethylthio radicals from a single precursor, which then add across a double bond. chinesechemsoc.orgchemsoc.org.cn Such strategies offer a powerful tool for the synthesis of complex fluorinated molecules under mild conditions.

Furthermore, photocatalytic coupling reactions have been developed for the chemodivergent synthesis of gem-difluoroalkenes and trifluoromethyl alkanes from α-trifluoromethyl alkenes and simple alkanes. nih.gov These processes, which rely on hydrogen atom transfer (HAT) photoredox catalysis, highlight the potential for utilizing catalytic oxidation and reduction cycles to achieve selective fluoroalkylation. nih.gov

While not a direct oxidation of the sulfur atom in Cyclohexane, [(trifluoromethyl)thio]-, these catalytic methods represent the forefront of fluoroalkylation chemistry. The principles of generating reactive fluoroalkyl species through catalytic means could potentially be adapted to processes involving compounds like Cyclohexane, [(trifluoromethyl)thio]-, either as a substrate or as a precursor to a trifluoromethylthiolating agent in a catalytic cycle. The development of such processes would be of significant interest for the efficient and environmentally benign synthesis of valuable fluorinated compounds.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of trifluoromethylthio compounds has traditionally relied on methods that can involve harsh reagents or produce significant waste. nih.gov Future research should prioritize the development of more efficient, economical, and environmentally friendly synthetic pathways.

Key Research Objectives:

Catalytic C-H Trifluoromethylthiolation: A major goal is the direct, selective trifluoromethylthiolation of the cyclohexane (B81311) C-H bond. This would represent a highly atom-economical approach, avoiding the need for pre-functionalized substrates. Research could focus on developing novel transition-metal catalysts or photoredox systems to achieve this transformation with high regioselectivity and stereoselectivity.

Green Reagents and Solvents: Emphasis should be placed on utilizing sustainable reagents and solvent systems. This includes moving away from toxic mercury-based reagents and exploring reactions in water or bio-based solvents. nih.gov The development of solid-supported reagents could also facilitate easier product purification and catalyst recycling.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based methods for the synthesis of Cyclohexane, [(trifluoromethyl)thio]- could lead to more efficient and reproducible production. This is particularly relevant for handling potentially hazardous reagents or intermediates. researchgate.net

Synthetic StrategyPotential AdvantagesResearch Focus
Direct C-H FunctionalizationHigh atom economy, reduced synthetic stepsDevelopment of selective catalysts (e.g., transition metal, photoredox)
Use of Sustainable ReagentsReduced toxicity and environmental impactMercury-free reagents, bio-based solvents, solid-supported reagents
Continuous Flow SynthesisImproved safety, scalability, and controlOptimization of reaction conditions in microreactors

Exploration of New Reactivity Patterns and Transformations

Understanding the reactivity of the C-S bond and the influence of the SCF3 group on the cyclohexane ring is crucial for utilizing Cyclohexane, [(trifluoromethyl)thio]- as a building block.

Unexplored Transformations:

Oxidative and Reductive Processes: Systematic studies on the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone derivatives are needed. These derivatives may exhibit unique chemical and biological properties. Conversely, methods for the reductive cleavage of the C-S bond could provide a route to other functionalized cyclohexanes.

Functionalization of the Cyclohexane Ring: The electron-withdrawing nature of the SCF3 group can influence the reactivity of the cyclohexane ring. Future work should explore reactions such as halogenation, nitration, and further functionalization at various positions on the ring, investigating the directing effects of the [(trifluoromethyl)thio]- substituent.

Radical Reactions: The SCF3 group can participate in or influence radical reactions. researchgate.net Investigating the behavior of Cyclohexane, [(trifluoromethyl)thio]- under various radical-generating conditions could unveil novel synthetic transformations and provide access to complex molecular architectures.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for accelerating the discovery and optimization of chemical reactions. ukzn.ac.za Its application to the study of Cyclohexane, [(trifluoromethyl)thio]- can provide valuable insights.

Areas for Computational Investigation:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways for the synthesis and transformation of Cyclohexane, [(trifluoromethyl)thio]-. This can help in understanding reaction mechanisms and identifying key intermediates and transition states. researchgate.net

Predictive Modeling for Catalyst Design: Computational screening can be employed to design new catalysts for the synthesis of this compound. By modeling the interactions between substrates, reagents, and potential catalysts, researchers can predict which catalysts are most likely to be successful, thereby reducing the amount of experimental work required.

Expanding the Scope of Stereoselective Methods

The development of methods to control the stereochemistry of substituted cyclohexanes is a fundamental aspect of organic synthesis. For Cyclohexane, [(trifluoromethyl)thio]-, this involves controlling the relative and absolute stereochemistry of substituents on the ring.

Future Goals:

Asymmetric Trifluoromethylthiolation: A significant challenge is the development of enantioselective methods for the trifluoromethylthiolation of prochiral cyclohexene (B86901) derivatives. This would provide access to chiral, non-racemic building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

Diastereoselective Functionalization: For existing derivatives of Cyclohexane, [(trifluoromethyl)thio]-, future research should focus on developing highly diastereoselective methods for the introduction of new functional groups onto the cyclohexane ring, guided by the stereochemical influence of the SCF3 group.

Investigation of Emerging Spectroscopic Techniques for Structural Characterization

While standard techniques like NMR and mass spectrometry are routinely used, emerging spectroscopic methods can provide deeper structural insights. nih.gov

Opportunities for Advanced Characterization:

Advanced NMR Techniques: While 1H, 13C, and 19F NMR are standard, the application of more advanced two-dimensional and solid-state NMR techniques could provide more detailed information about the conformation and dynamics of Cyclohexane, [(trifluoromethyl)thio]- and its derivatives. researchgate.netrsc.org

Chiroptical Spectroscopy: For chiral derivatives, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute stereochemistry, which is crucial for applications in medicinal chemistry.

X-ray Crystallography: Obtaining single-crystal X-ray structures of derivatives of Cyclohexane, [(trifluoromethyl)thio]- will be invaluable for unambiguously determining their three-dimensional structures and understanding intermolecular interactions in the solid state. nih.gov

Spectroscopic TechniqueInformation GainedFuture Application
Advanced NMR (2D, Solid-State)Detailed conformational and dynamic informationIn-depth structural analysis of complex derivatives
Chiroptical Spectroscopy (CD, VCD)Absolute stereochemistry of chiral compoundsCharacterization of enantiomerically pure products
X-ray CrystallographyUnambiguous 3D structure, intermolecular interactionsDefinitive structural proof for novel compounds

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient strategies for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govnih.gov Incorporating the trifluoromethylthiolation step into such sequences is a promising area for future research.

Potential Applications:

Trifluoromethylthiolation/Cyclization Cascades: Designing substrates that, upon trifluoromethylthiolation, can undergo a subsequent intramolecular cyclization would be a powerful method for constructing complex polycyclic systems containing the SCF3 group. beilstein-journals.orgacs.org Research in this area could lead to the synthesis of novel heterocyclic scaffolds.

Multicomponent Reactions: The development of MCRs where a trifluoromethylthiolating agent is one of the components would allow for the direct synthesis of complex molecules bearing the [(trifluoromethyl)thio]- moiety. This would be a highly convergent and efficient approach to building molecular diversity. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of Cyclohexane, [(trifluoromethyl)thio]- as a valuable building block in organic synthesis, leading to the development of new materials and potentially life-saving pharmaceuticals.

Q & A

Q. What are the recommended synthetic routes for Cyclohexane, [(trifluoromethyl)thio]-?

The synthesis typically involves nucleophilic substitution reactions, leveraging the reactivity of the trifluoromethylthio group. A cyclohexane backbone is functionalized via thiolation using reagents like trifluoromethylthiolate. For stereochemical control, consider chair conformation stability during substitution (e.g., axial vs equatorial positioning of substituents). Computational pre-screening of reaction pathways using density functional theory (DFT) can optimize yields .

Q. How does the chair conformation of cyclohexane influence the stability of [(trifluoromethyl)thio]- derivatives?

Q. What safety protocols are critical when handling [(trifluoromethyl)thio]-substituted cyclohexanes?

Use engineering controls (e.g., fume hoods) to maintain airborne levels below 100 ppm (TWA). Personal protective equipment (PPE), including chemical goggles and flame-resistant gloves, is mandatory. Refer to safety data sheets (SDS) for cyclohexane derivatives for spill management and first-aid measures .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., ΔvapH°) of fluorinated cyclohexanes be resolved?

Cross-reference data from NIST Standard Reference Database 69 and experimental validation via calorimetry. For [(trifluoromethyl)thio]- derivatives, discrepancies may arise from impurities or measurement techniques. Statistical thermodynamics models (e.g., QSPR) can reconcile differences .

Q. What spectroscopic methods are optimal for determining substituent orientation in [(trifluoromethyl)thio]-cyclohexane?

  • NMR : Chair conformation dynamics affect splitting patterns. Axial substituents show distinct 1^1H/13^13C chemical shifts due to anisotropic effects.
  • IR/Raman : C–S and C–F stretching modes (1050–1250 cm1^{-1}) differentiate axial/equatorial positions.
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of CF3_3S•) confirm substitution sites .

Q. How can computational modeling predict the reactivity of [(trifluoromethyl)thio]-cyclohexane in nucleophilic environments?

Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These models predict sites susceptible to nucleophilic attack, such as electron-deficient regions near the sulfur atom .

Q. What strategies address conflicting data in reaction enthalpies (ΔrH°) for fluorinated cyclohexane derivatives?

  • Validate purity via GC-MS or HPLC.
  • Compare experimental results with NIST’s gas-phase thermochemistry data.
  • Use error analysis (e.g., Monte Carlo simulations) to quantify uncertainties in calorimetric measurements .

Methodological Guidance Tables

Technique Application Key Parameters References
DFT CalculationsPredict substituent orientation/reactivityB3LYP/6-31G*, solvent models
Conformational AnalysisStability of axial vs equatorial positionsChair flip energy barriers (kcal/mol)
NIST Database Cross-ReferencingResolve thermodynamic discrepanciesΔvapH°, ΔrH° values from multiple entries
NMR SpectroscopySubstituent dynamics in solution1^1H/13^13C chemical shifts, NOE effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.